

"physical and chemical properties of 1,2-Dibromo-4-ethylbenzene"

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Compound of Interest

Compound Name: **1,2-Dibromo-4-ethylbenzene**

Cat. No.: **B160322**

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An In-depth Technical Guide to 1,2-Dibromo-4-ethylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **1,2-Dibromo-4-ethylbenzene** (CAS No: 134940-69-5), a substituted aromatic hydrocarbon with significant potential as an intermediate in organic synthesis, particularly within the pharmaceutical and materials science sectors. Due to a notable absence of experimentally-derived data in publicly accessible literature, this document combines computed data from reliable chemical databases with established principles of organic chemistry to offer a detailed profile of the compound. The guide covers its physicochemical properties, predicted spectroscopic data, plausible synthetic routes with generalized experimental protocols, and its potential applications in drug development, with a focus on its utility in cross-coupling reactions. Safety and handling precautions based on analogous compounds are also provided. This document is intended to serve as a foundational resource for researchers, highlighting both the known and inferred characteristics of this compound and identifying areas where further empirical investigation is warranted.

Chemical Identity and Physicochemical Properties

1,2-Dibromo-4-ethylbenzene is an organic compound featuring a benzene ring substituted with two bromine atoms at the 1 and 2 positions and an ethyl group at the 4 position.[1] Its structure lends it to a variety of chemical transformations, making it a valuable building block in synthetic chemistry.

Table 1: General and Computed Physicochemical Properties of **1,2-Dibromo-4-ethylbenzene**

Property	Value	Source
IUPAC Name	1,2-dibromo-4-ethylbenzene	PubChem[1]
CAS Number	134940-69-5	PubChem[1]
Molecular Formula	C ₈ H ₈ Br ₂	PubChem[1]
Molecular Weight	263.96 g/mol	PubChem[1]
Canonical SMILES	CCC1=CC(=C(C=C1)Br)Br	PubChem[1]
InChI Key	TWRRRCFOQFYBRLL-UHFFFAOYSA-N	PubChem[1]
Appearance	Colorless to pale yellow liquid (predicted)	CymitQuimica[2]
Solubility	Predicted to be soluble in organic solvents and insoluble in water	CymitQuimica[2]
XLogP3 (Computed)	4.1	PubChem[1]
Complexity (Computed)	103	PubChem[1]

Note: Experimental data for properties such as melting point, boiling point, and density for CAS number 134940-69-5 are not readily available in the cited literature. The appearance and solubility are based on predictions for similar aromatic compounds.

Spectroscopic Data (Predicted)

Direct experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for **1,2-Dibromo-4-ethylbenzene** is not widely available. The following data is predicted based on the

analysis of its chemical structure and comparison with analogous compounds.

Table 2: Predicted ^1H NMR Spectral Data (in CDCl_3)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.5	d	1H	Ar-H
~7.2	d	1H	Ar-H
~7.1	s	1H	Ar-H
2.6 - 2.7	q	2H	$-\text{CH}_2-$
1.2 - 1.3	t	3H	$-\text{CH}_3$

Table 3: Predicted ^{13}C NMR Spectral Data (in CDCl_3)

Chemical Shift (ppm)	Assignment
~144	Ar-C (quaternary)
~133	Ar-C (quaternary)
~131	Ar-CH
~130	Ar-CH
~128	Ar-CH
~125	Ar-C (quaternary)
~28	$-\text{CH}_2-$
~15	$-\text{CH}_3$

Table 4: Predicted Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100 - 3000	Medium	Aromatic C-H stretch
2970 - 2850	Medium-Strong	Aliphatic C-H stretch
1600 - 1450	Medium-Strong	Aromatic C=C stretch
~1020	Strong	C-Br stretch
		Aromatic C-H out-of-plane
850 - 800	Strong	bend (para-substitution pattern)

Mass Spectrometry (Predicted) The mass spectrum is expected to show a characteristic isotopic pattern for a molecule containing two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br). The molecular ion peak [M]⁺ would appear as a cluster around m/z 262, 264, and 266 with a relative intensity ratio of approximately 1:2:1. A significant fragment would be the loss of the ethyl group ([M-29]⁺).

Synthesis and Experimental Protocols

A specific, peer-reviewed synthesis protocol for **1,2-Dibromo-4-ethylbenzene** is not readily available. However, a plausible synthetic route can be proposed based on established methods for the bromination of substituted benzenes.

Proposed Synthesis from 4-Ethylaniline

A common strategy to control the regioselectivity of bromination is to use a starting material with a strongly directing group that can be later removed. In this case, starting from 4-ethylaniline is a viable option.



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Figure 1: Proposed synthesis pathway for **1,2-Dibromo-4-ethylbenzene** starting from 4-ethylaniline.

Step 1: Acetylation of 4-Ethylaniline

- Protocol: To a solution of 4-ethylaniline (1.0 eq) in glacial acetic acid, add acetic anhydride (1.1 eq) dropwise at room temperature. Stir the mixture for 1-2 hours. Pour the reaction mixture into cold water to precipitate the product. Filter the solid, wash with water, and dry to obtain N-(4-ethylphenyl)acetamide.[3]

Step 2: Bromination of N-(4-Ethylphenyl)acetamide

- Protocol: Dissolve N-(4-ethylphenyl)acetamide (1.0 eq) in glacial acetic acid. Slowly add a solution of bromine (2.1 eq) in glacial acetic acid to the mixture, maintaining the temperature below 20°C. Stir for several hours until the reaction is complete (monitored by TLC). Pour the reaction mixture into a solution of sodium bisulfite to quench excess bromine, then into water. Filter the precipitate, wash with water, and dry.[3]

Step 3: Hydrolysis of the Amide

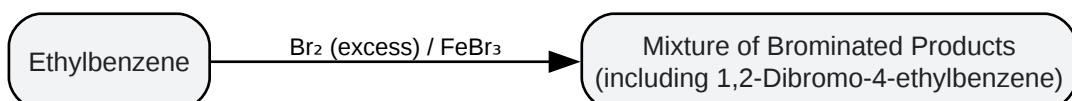
- Protocol: Reflux the crude N-(2,3-Dibromo-4-ethylphenyl)acetamide in an aqueous solution of sulfuric acid or hydrochloric acid until the reaction is complete. Cool the mixture and neutralize with a base (e.g., NaOH) to precipitate the 2,3-Dibromo-4-ethylaniline. Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.

Step 4: Deamination (Sandmeyer-type reaction)

- Protocol: Dissolve the 2,3-Dibromo-4-ethylaniline in a mixture of ethanol and sulfuric acid. Cool the solution to 0-5°C and add a solution of sodium nitrite in water dropwise. After the addition is complete, add hypophosphorous acid and allow the reaction to warm to room temperature and stir for several hours. Extract the product with an organic solvent, wash the organic layer, dry, and purify by column chromatography to yield **1,2-Dibromo-4-ethylbenzene**.

Direct Bromination of Ethylbenzene (Alternative, less selective method)

Direct bromination of ethylbenzene with excess bromine in the presence of a Lewis acid catalyst can also be performed, though this may lead to a mixture of isomers.



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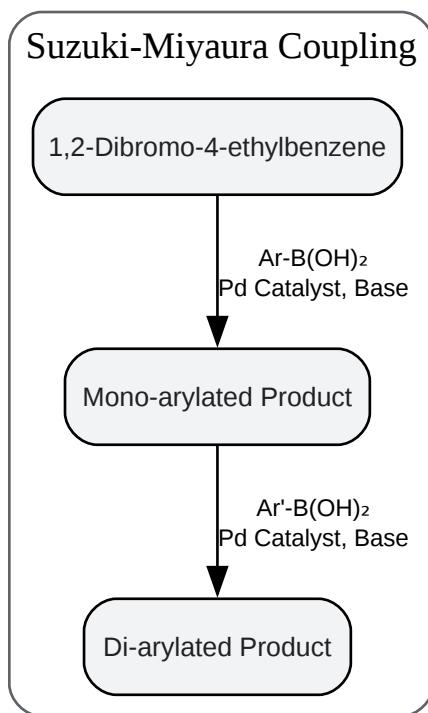
Figure 2: Direct bromination of ethylbenzene leading to a mixture of products.

- Protocol: To a stirred solution of ethylbenzene (1.0 eq) and a catalytic amount of iron(III) bromide (FeBr_3) in a suitable solvent (e.g., dichloromethane), add bromine (2.2 eq) dropwise in the dark. The reaction is typically exothermic and may require cooling. Stir at room temperature until the evolution of HBr gas ceases. Quench the reaction with an aqueous solution of sodium bisulfite. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. The resulting mixture of isomers would require careful purification, likely by fractional distillation or preparative chromatography, to isolate **1,2-Dibromo-4-ethylbenzene**.^[4]

Applications in Research and Drug Development

Brominated aromatic compounds are fundamental building blocks in medicinal chemistry, primarily due to the reactivity of the carbon-bromine bond in various cross-coupling reactions. **1,2-Dibromo-4-ethylbenzene**, with its two bromine atoms, offers the potential for sequential and regioselective functionalization, making it an attractive intermediate for the synthesis of complex molecules.

The primary utility of dibromobenzenes in drug development lies in their application as scaffolds in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. These reactions are instrumental in forming carbon-carbon and carbon-heteroatom bonds, which are crucial for constructing the core structures of many active pharmaceutical ingredients (APIs).



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Figure 3: General scheme for sequential Suzuki-Miyaura cross-coupling reactions of **1,2-Dibromo-4-ethylbenzene**.

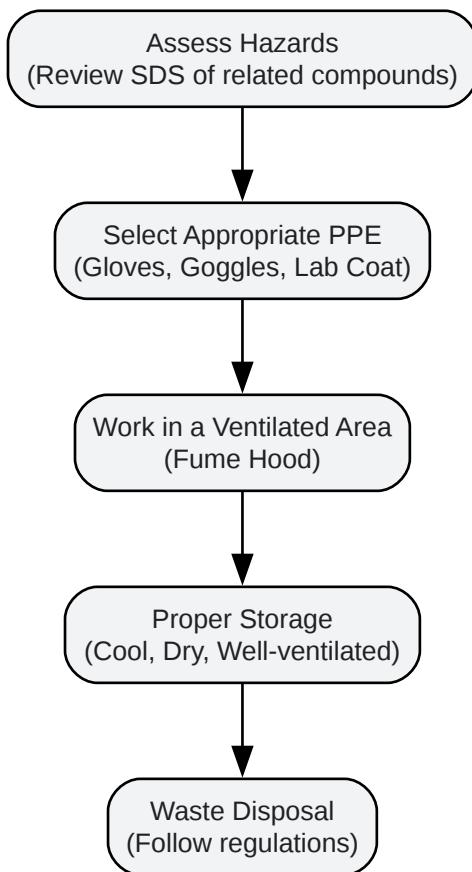
The differential reactivity of the two bromine atoms, influenced by the electronic and steric effects of the adjacent bromine and the para-ethyl group, could potentially allow for selective mono-functionalization under carefully controlled conditions. This would enable the sequential introduction of different aryl or other functional groups, leading to the synthesis of diverse molecular libraries for drug discovery screening. The introduction of bromine atoms into a molecule can also influence its pharmacokinetic properties and binding affinity to biological targets.[5][6]

Safety and Handling

No specific safety data sheet (MSDS) for **1,2-Dibromo-4-ethylbenzene** is widely available. The following information is based on safety data for related brominated aromatic compounds.

- General Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin, eye, and respiratory irritation.[7]

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. Work in a well-ventilated area or under a fume hood.[8][9][10]
- Handling: Avoid breathing vapors or mists. Wash thoroughly after handling. Keep away from heat, sparks, and open flames.[8][10]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]
- Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.



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Figure 4: Recommended workflow for the safe handling of **1,2-Dibromo-4-ethylbenzene**.

Conclusion

1,2-Dibromo-4-ethylbenzene is a chemical intermediate with considerable potential in synthetic organic chemistry, particularly for applications in the pharmaceutical industry. While

there is a significant lack of experimentally verified data for this specific compound, this guide has compiled available computed data and proposed plausible synthetic and reactivity pathways based on established chemical principles. The presence of two reactive bromine atoms makes it a versatile substrate for cross-coupling reactions, allowing for the construction of complex molecular architectures. Further experimental investigation into the physical properties, spectroscopic characterization, and reactivity of **1,2-Dibromo-4-ethylbenzene** is necessary to fully realize its potential as a valuable building block in drug discovery and materials science.

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